N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Synthesis Analysis
The synthesis of this compound involves the formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound has been revealed through X-ray crystallography. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.351 and a chemical formula of C16H13FN2OS .Scientific Research Applications
Application
The compound is used in the design and synthesis of new drugs. It is part of a class of molecules known as pyrazolone-thiadiazole hybrids .
Method
The molecule has been synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents .
Results
The structure of the compound was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra . The anti-inflammatory potency of the compound was evaluated in silico using molecular docking .
2. Inhibition of 5-Lipoxygenase
Application
The compound is being studied for its potential as a 5-lipoxygenase (5-LOX) inhibitor .
Method
The potential of the compound as a 5-LOX inhibitor was evaluated using molecular docking studies .
Results
The docking studies results suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .
3. Antibacterial Activity
Application
The compound has shown potential antibacterial activities against both Gram-positive and Gram-negative bacteria .
Method
The antibacterial activity of the compound was tested against Staphylococcus aureus and Escherichia coli .
Results
The compound exhibited excellent antibacterial activities against both types of bacteria with a minimum inhibitory concentration (MIC) of 10 μg/mL .
4. Inhibition of JNK2 and JNK3
Application
The compound is being studied for its potential as an inhibitor of JNK2 and JNK3 .
Method
The potential of the compound as an inhibitor of JNK2 and JNK3 was evaluated using molecular docking studies .
Results
The docking studies results suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible inhibitor of JNK2 and JNK3 .
5. Cyanoacetylation of Amines
Application
The compound is used in the cyanoacetylation of amines, which is a key step in the synthesis of many biologically active compounds .
Method
The cyanoacetylation of amines is carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates .
Results
The reaction yields N-aryl or N-heteryl cyanoacetamides, which are important precursors for heterocyclic synthesis .
6. Synthesis of Anticancer Agents
Application
The compound is used as a raw material in the synthesis of anticancer agents .
Method
The compound is used in the synthesis of 2-butylthiophene, which is an important intermediate in the synthesis of anticancer agents .
Results
The synthesis of 2-butylthiophene from the compound has been successfully carried out, leading to the development of potential anticancer agents .
7. Inhibition of JNK2 and JNK3
Application
The compound is being studied for its potential as an inhibitor of JNK2 and JNK3 .
Method
The potential of the compound as an inhibitor of JNK2 and JNK3 was evaluated using molecular docking studies .
Results
The docking studies results suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible inhibitor of JNK2 and JNK3 .
8. Cyanoacetylation of Amines
Application
The compound is used in the cyanoacetylation of amines, which is a key step in the synthesis of many biologically active compounds .
Method
The cyanoacetylation of amines is carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates .
Results
The reaction yields N-aryl or N-heteryl cyanoacetamides, which are important precursors for heterocyclic synthesis .
9. Synthesis of Anticancer Agents
Application
The compound is used as a raw material in the synthesis of anticancer agents .
Method
The compound is used in the synthesis of 2-butylthiophene, which is an important intermediate in the synthesis of anticancer agents .
Results
The synthesis of 2-butylthiophene from the compound has been successfully carried out, leading to the development of potential anticancer agents .
Future Directions
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(14)13-11-9(6-12)8-4-2-3-5-10(8)15-11/h2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUHOMXJHGRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942038 | |
Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
CAS RN |
20036-97-9 | |
Record name | NSC153320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.